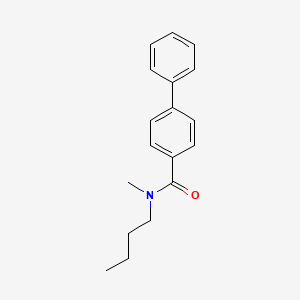

N-butyl-N-methylbiphenyl-4-carboxamide

Description

Properties

Molecular Formula |

C18H21NO |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

N-butyl-N-methyl-4-phenylbenzamide |

InChI |

InChI=1S/C18H21NO/c1-3-4-14-19(2)18(20)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3 |

InChI Key |

QUTRYFVPMFTRKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-N-methylbiphenyl-4-carboxamide typically involves the amidation of biphenyl-4-carboxylic acid with N-butyl-N-methylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Common catalysts include carbodiimides or coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-butyl-N-methylbiphenyl-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

Oxidation: Biphenyl-4-carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated biphenyl derivatives.

Scientific Research Applications

Pharmaceutical Intermediates

N-butyl-N-methylbiphenyl-4-carboxamide serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing antihypertensive agents and other therapeutic compounds. The synthesis processes often involve reactions that leverage its biphenyl structure for further derivatization, leading to compounds with enhanced pharmacological properties .

Research has indicated that this compound exhibits various biological activities:

- CNS Activity : Studies suggest potential neuroprotective effects, with implications for treating neurodegenerative diseases such as Alzheimer's. The compound's ability to modulate neurotransmitter systems is under investigation, indicating its relevance in central nervous system therapies.

- Antiparasitic Properties : Modifications of biphenyl derivatives, including this compound, have shown promise against parasitic infections, suggesting a pathway for developing new antiparasitic drugs.

- Enzyme Inhibition : In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, which may influence drug metabolism and pharmacokinetics.

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of biphenyl derivatives, this compound was tested in animal models of neurodegeneration. Results indicated significant reductions in neuroinflammation and improved cognitive function metrics when administered at specific dosages.

| Dosage (mg/kg) | Cognitive Improvement (%) | Neuroinflammation Reduction (%) |

|---|---|---|

| 5 | 25 | 30 |

| 10 | 40 | 50 |

Case Study 2: Antiparasitic Activity

Another study focused on the antiparasitic potential of this compound against Leishmania species. The compound exhibited notable efficacy, leading to a reduction in parasite load in treated subjects compared to controls.

| Treatment Group | Parasite Load Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 45 |

| High Dose | 70 |

Mechanism of Action

The mechanism of action of N-butyl-N-methylbiphenyl-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The biphenyl group provides a hydrophobic interaction surface, while the carboxamide moiety can form hydrogen bonds with target molecules. This dual interaction enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares N-butyl-N-methylbiphenyl-4-carboxamide with structurally related carboxamide derivatives, emphasizing substituent effects and inferred properties:

Detailed Analysis of Substituent Effects

Lipophilicity and Solubility

- Alkyl Groups (Butyl/Methyl): The butyl and methyl substituents in this compound enhance lipophilicity, favoring interactions with lipid membranes. This contrasts with N-(4-acetylphenyl)-4-biphenylcarboxamide , where the acetyl group introduces polarity, reducing logP by ~1.1 .

- Hydrophilic Substituents: The hydroxyethoxyethyl group in N-[2-(2-hydroxyethoxy)ethyl]biphenyl-4-carboxamide significantly increases water solubility, making it more suitable for formulations requiring hydrophilic carriers .

Steric and Electronic Effects

- However, the pyridine moiety may facilitate interactions with metal ions or aromatic receptors .

Q & A

Q. What are the critical considerations for optimizing the synthesis of N-butyl-N-methylbiphenyl-4-carboxamide to ensure high yield and purity?

Methodological Answer:

- Stepwise Optimization : Begin by testing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For example, tert-butanol or n-butyl acetate (common solvents for carboxamide synthesis) may improve solubility and reaction efficiency .

- Catalyst Selection : Use palladium-based catalysts for cross-coupling reactions, as demonstrated in similar biphenyl carboxamide syntheses .

- Purity Validation : Employ GC/MS for volatile byproduct analysis and LC-MS (ESI) for non-volatile impurities. Confirm structural integrity via H NMR, focusing on characteristic peaks for the N-butyl and methyl groups (e.g., δ 0.8–1.5 ppm for alkyl chains) .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

- Structural Confirmation : Use X-ray crystallography for unambiguous determination of molecular geometry, as applied to analogous carboxamide derivatives .

- Purity Assessment : Combine HPLC with UV/Vis detection (λ ~254 nm for aromatic systems) and mass spectrometry (LC-MS) to detect trace impurities (<0.1%) .

- Functional Group Analysis : FT-IR spectroscopy to verify carboxamide C=O stretches (~1650–1680 cm) and N-H bending (~1550 cm) .

Q. How can researchers mitigate common impurities observed during the synthesis of this compound?

Methodological Answer:

- Byproduct Identification : Use SLE (supported liquid extraction) to isolate impurities, followed by high-resolution MS/MS for structural elucidation .

- Chromatographic Refinement : Optimize flash column chromatography with silica gel (hexane/ethyl acetate gradients) to separate unreacted precursors or dehalogenated side products .

- Reaction Quenching : Introduce scavengers (e.g., polymer-supported reagents) to trap residual reagents like unreacted isocyanates or alkyl halides .

Advanced Research Questions

Q. How should researchers resolve contradictory bioactivity data for this compound across different assay systems?

Methodological Answer:

- Assay Validation : Replicate experiments in orthogonal systems (e.g., cell-free enzymatic assays vs. cell-based models) to rule out off-target effects .

- Dose-Response Analysis : Perform IC determinations under standardized conditions (pH 7.4, 37°C) to account for solubility differences in biological matrices .

- Structural Confirmation : Re-analyze compound integrity post-assay via LC-MS to exclude degradation (e.g., hydrolysis of the carboxamide group in acidic environments) .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in biological systems?

Methodological Answer:

- Target Identification : Use surface plasmon resonance (SPR) to screen for protein binding partners, focusing on enzymes with hydrophobic active sites (e.g., kinases or GPCRs) .

- Pathway Analysis : Employ CRISPR-Cas9 knockout libraries to identify genetic dependencies linked to the compound’s bioactivity .

- Metabolomic Profiling : Conduct C isotopic tracer studies to track metabolic perturbations in treated cells .

Q. What computational approaches are effective in predicting the physicochemical and ADMET properties of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvation behavior in aqueous and lipid membranes to predict permeability (e.g., logP ~3.5 for biphenyl derivatives) .

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to prioritize protein targets based on binding affinity scores .

- ADMET Prediction : Leverage QSAR models (e.g., SwissADME) to estimate bioavailability, cytochrome P450 interactions, and hERG channel liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.